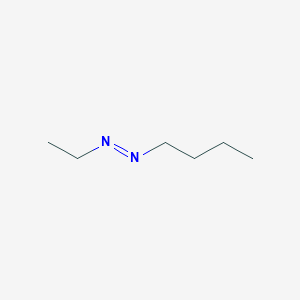
trans-Ethyl-butyl-diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans-Ethyl-butyl-diazene: is an organic compound belonging to the diazene family, characterized by the presence of a nitrogen-nitrogen double bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Ethyl-butyl-diazene typically involves the reaction of ethyl and butyl groups with diazene precursors under controlled conditions. One common method involves the photolysis of asymmetrically substituted diazenes in solution and crystalline states . The reaction conditions often include the use of specific solvents and temperature control to ensure the desired trans configuration.
Industrial Production Methods: Industrial production of this compound may involve large-scale photolysis or other chemical processes that can be scaled up. The exact methods can vary depending on the desired purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: trans-Ethyl-butyl-diazene undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitrogen oxides.
Reduction: Reduction reactions can produce amines or other nitrogen-containing compounds.
Substitution: Substitution reactions may involve the replacement of one of the alkyl groups with another functional group.
Common Reagents and Conditions: Common reagents used in these reactions include Lewis acids, reducing agents like sodium borohydride, and oxidizing agents. The conditions often involve specific temperatures and solvents to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, photolysis can yield radicals such as biphenyl-4-yl-1-methyl-ethyl and tert-butyl radicals .
Scientific Research Applications
Chemistry: In chemistry, trans-Ethyl-butyl-diazene is used as a radical photoinitiator and a probe for studying cage effects in fluid media .
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of polymers and other materials where controlled radical reactions are required.
Mechanism of Action
The mechanism by which trans-Ethyl-butyl-diazene exerts its effects involves the formation of radicals upon photolysis. These radicals can then participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and the presence of other reactants .
Comparison with Similar Compounds
- trans-Butyl-ethyl-diazene
- trans-Butyl-methyl-diazene
- trans-Ethyl-methyl-diazene
Uniqueness: trans-Ethyl-butyl-diazene is unique due to its specific alkyl group configuration, which influences its reactivity and the types of radicals formed during photolysis. This makes it particularly useful in studies involving radical chemistry and photoinitiation .
Properties
CAS No. |
65586-04-1 |
|---|---|
Molecular Formula |
C6H14N2 |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
butyl(ethyl)diazene |
InChI |
InChI=1S/C6H14N2/c1-3-5-6-8-7-4-2/h3-6H2,1-2H3 |
InChI Key |
KUKOCELBCPFDKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















